4-cyano-N-[(thiophen-3-yl)methyl]benzamide
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Overview
Description
4-cyano-N-[(thiophen-3-yl)methyl]benzamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors for the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups in the molecule makes it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is known that cyanoacetamide derivatives, which this compound is a part of, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants to form a variety of heterocyclic compounds .
Mode of Action
Cyanoacetamide derivatives, including this compound, are known to undergo a variety of condensation and substitution reactions . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives . The reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .
Biochemical Pathways
It is known that cyanoacetamide derivatives are used to build various organic heterocycles , which are crucial structural motifs found in a number of FDA-approved drugs of various pharmacological activities .
Result of Action
It is suggested that the compound may have potential as a 5-lox inhibitor , indicating its possible role in modulating inflammatory responses.
Action Environment
It is known that the synthesis of cyanoacetamide derivatives can be carried out in several ways, involving different reaction conditions . This suggests that the compound’s synthesis and possibly its action could be influenced by environmental factors such as temperature and solvent conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[(thiophen-3-yl)methyl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for cyanoacetamides, including this compound, often involve solvent-free reactions due to their cost-effectiveness and simplicity. The fusion method, which involves the reaction of aryl amines with ethyl cyanoacetate, is widely used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[(thiophen-3-yl)methyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide can participate in various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
4-cyano-N-[(thiophen-3-yl)methyl]benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-cyano-N-[(thiophen-3-yl)methyl]benzamide include other cyanoacetamides and thiophene derivatives. Examples include:
- 3-amino-4-cyanothiophene derivatives
- 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-cyano-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-7-10-1-3-12(4-2-10)13(16)15-8-11-5-6-17-9-11/h1-6,9H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTUIQLFRXJKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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